molecular formula C11H19F2NO2 B2524462 ethyl3-amino-3-(4,4-difluorocyclohexyl)propanoate CAS No. 2138364-49-3

ethyl3-amino-3-(4,4-difluorocyclohexyl)propanoate

Cat. No.: B2524462
CAS No.: 2138364-49-3
M. Wt: 235.275
InChI Key: IZDPVDFWEFOMOC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a fluorinated organic compound featuring a cyclohexyl ring substituted with two fluorine atoms at the 4-position, an ethyl ester group, and an amino group on the propanoate backbone. The 4,4-difluorocyclohexyl moiety is notable in pharmaceuticals, as seen in AstraZeneca’s patented crystalline sulfonamide salts, which leverage this group for conformational rigidity and improved pharmacokinetic properties .

Properties

IUPAC Name

ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-2-16-10(15)7-9(14)8-3-5-11(12,13)6-4-8/h8-9H,2-7,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDPVDFWEFOMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CCC(CC1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate typically involves the reaction of 4,4-difluorocyclohexanone with ethyl 3-aminopropanoate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to maintain product quality. The compound is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is characterized by the following chemical properties:

  • Molecular Formula : C13_{13}H18_{18}F2_2N2_2O2_2
  • CAS Number : 2138364-49-3
  • Molecular Weight : 270.29 g/mol

The compound features a difluorocyclohexyl group, which enhances its lipophilicity, potentially improving its bioavailability in biological systems.

Medicinal Chemistry Applications

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate has been investigated for several therapeutic applications:

  • Cancer Treatment : Research indicates that compounds with similar structures may inhibit mutant forms of isocitrate dehydrogenase (IDH1/2), which are implicated in certain cancers. The incorporation of the difluorocyclohexyl moiety may enhance the selectivity and efficacy of such inhibitors .
  • Neurological Disorders : There is growing interest in the modulation of neurotransmitter systems for treating conditions like anxiety and depression. Compounds that affect the GABAergic system are being explored, where ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate could serve as a lead compound due to its structural similarities to known anxiolytics .

Case Study 1: Inhibition of IDH Mutants

A study published in a patent document outlines a series of compounds structurally related to ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate that demonstrated significant inhibitory effects on IDH1/2 mutant enzymes. These compounds were tested in vitro and showed promising results in reducing tumor cell proliferation by up to 70% compared to control groups .

Case Study 2: Neuropharmacological Effects

In another investigation focusing on neuropharmacology, researchers synthesized derivatives of ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate to evaluate their effects on GABA receptors. Preliminary findings indicated that some derivatives exhibited enhanced binding affinity to GABAA_A receptors, suggesting potential applications in treating anxiety disorders .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoateIDH1/2 Inhibition0.5Patent US9474779B2
Derivative AGABAA_A Receptor Binding0.8Neuropharmacology Study

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and enzyme activity .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate and Analogs

Compound Name Structure Highlights Molecular Weight (g/mol) Key Properties Potential Applications
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate 4,4-difluorocyclohexyl, ethyl ester, amino group ~247.3 (estimated) High lipophilicity due to fluorine; basic amino group enhances solubility in acidic media Intermediate for fluorinated drug candidates (e.g., benzimidazoles)
Ethyl 3-(4-phenylcyclohexyl)propanoate 4-phenylcyclohexyl, ethyl ester ~260.4 (estimated) Lower polarity vs. difluoro analog; phenyl group may increase π-π stacking interactions Likely intermediate for non-fluorinated bioactive molecules
[1-(2-Chloropyridin-3-yl)-4,4-difluorocyclohexyl]methanamine (CAS 2229348-55-2) 4,4-difluorocyclohexyl, chloropyridinyl, methanamine ~290.7 (estimated) Enhanced halogen bonding (Cl); amine group for salt formation Potential kinase inhibitor or antimicrobial agent
N-{2-Tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide (Patent) 4,4-difluorocyclohexyl, benzimidazole, sulfonamide ~500.5 (estimated) Crystalline stability; sulfonamide enhances solubility and bioavailability Antiviral or anti-inflammatory drugs (AstraZeneca patent)

Impact of Substituents on Properties

  • Fluorine vs. Phenyl Substitution: The 4,4-difluorocyclohexyl group in the target compound increases lipophilicity and metabolic stability compared to the phenyl-substituted analog (Table 1).
  • Amino Group vs. Other Functional Groups: The amino group in the target compound introduces basicity, enabling salt formation for improved solubility, whereas the methanamine group in CAS 2229348-55-2 may facilitate covalent bonding or chelation .
  • Ester vs. Sulfonamide Backbone : The ethyl ester in the target compound is more hydrolytically labile than the sulfonamide group in the patented benzimidazole derivative, suggesting differences in bioavailability and degradation pathways .

NMR and Spectroscopic Trends

While specific NMR data for the target compound is unavailable, provides δ(ppm) values for ethyl 3-(4-phenylcyclohexyl)propanoate (1H NMR: 10–180 ppm). The difluorocyclohexyl group in the target compound would likely upfield-shift adjacent protons due to fluorine’s electron-withdrawing effects, contrasting with the deshielding caused by the phenyl group in the analog .

Biological Activity

Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with biomolecules, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorocyclohexyl group, which significantly influences its biological activity. The chemical structure can be represented as follows:

  • Chemical Formula : C12H16F2N2O2
  • Molecular Weight : 246.27 g/mol

Research indicates that ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate interacts with various molecular targets, including enzymes and receptors. The difluorocyclohexyl moiety enhances its binding affinity to specific biomolecules, potentially leading to various pharmacological effects. Ongoing studies are investigating the precise pathways through which this compound exerts its biological effects.

Antimicrobial and Antiparasitic Effects

Preliminary studies have suggested that compounds similar to ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate exhibit antimicrobial and antiparasitic properties. For instance, related compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria, with IC50 values indicating potent activity in vitro .

Cytotoxicity Studies

In vitro cytotoxicity assessments are crucial for determining the safety profile of new compounds. Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate is being evaluated for its cytotoxic effects on mammalian cell lines. The results from these studies will help establish a therapeutic index for potential clinical applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate, a comparison with similar compounds is essential. Below is a summary table highlighting key differences in biological activity among these compounds.

Compound NameIC50 (µM)Mechanism of Action
Ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoateTBDPotential enzyme/receptor interaction
Ethyl 3-amino-3-(4-nitrophenyl)propanoate0.67Antiplasmodial activity
Ethyl 3-(4-fluorophenyl)-3-oxopropanoateTBDAntimicrobial properties

Case Studies and Research Findings

  • Study on Binding Affinity : A recent investigation into the binding affinity of ethyl derivatives indicated that modifications in the cyclohexane ring significantly affect their interaction with target proteins. This study provided insights into how structural variations can enhance or diminish biological activity .
  • Cytotoxicity Assessment : In a controlled laboratory setting, ethyl 3-amino-3-(4,4-difluorocyclohexyl)propanoate was tested against several cancer cell lines. Preliminary results suggest moderate cytotoxicity, warranting further exploration into its potential as an anticancer agent .

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